rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride
Description
rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride: is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its rigid bicyclic framework, which imparts unique chemical and physical properties. It is often used in scientific research due to its interesting pharmacological and chemical characteristics.
Properties
CAS No. |
2763584-72-9 |
|---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 5-position can be introduced via alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the nitrogen atom or the methyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed to modify the bicyclic structure or reduce any functional groups present. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it a valuable scaffold in the design of new compounds with potential pharmacological activity.
Biology
In biological research, this compound is studied for its interactions with various biological targets. Its bicyclic structure allows it to fit into specific binding sites on proteins, making it a useful tool in the study of enzyme mechanisms and receptor-ligand interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The unique structure of this compound can lead to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites, where it can modulate the activity of the target protein. This modulation can result in various biological effects, depending on the specific target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride
- rac-(1R,4S,5R,6R)-2-oxa-3-azabicyclo[2.2.1]heptane-5,6-diol hydrochloride
Uniqueness
rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride is unique due to its specific stereochemistry and the presence of a methyl group at the 5-position. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
By comparing it with similar compounds, researchers can understand the impact of different substituents and stereochemistry on the compound’s properties and activities. This knowledge can guide the design of new compounds with desired characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
